![molecular formula C16H18BCl2NO4 B14704822 2-[Bis(2-chloroethyl)amino-(2-hydroxyphenoxy)boranyl]oxyphenol CAS No. 23068-75-9](/img/structure/B14704822.png)
2-[Bis(2-chloroethyl)amino-(2-hydroxyphenoxy)boranyl]oxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Bis(2-chloroethyl)amino-(2-hydroxyphenoxy)boranyl]oxyphenol is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes both boron and phenol groups, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-chloroethyl)amino-(2-hydroxyphenoxy)boranyl]oxyphenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of bis(2-chloroethyl)amine with phenol derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-[Bis(2-chloroethyl)amino-(2-hydroxyphenoxy)boranyl]oxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloroethyl groups, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium hydroxide, ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can lead to the formation of amine derivatives.
Aplicaciones Científicas De Investigación
2-[Bis(2-chloroethyl)amino-(2-hydroxyphenoxy)boranyl]oxyphenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[Bis(2-chloroethyl)amino-(2-hydroxyphenoxy)boranyl]oxyphenol involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to alterations in their function. This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells by disrupting critical cellular pathways.
Comparación Con Compuestos Similares
2-[Bis(2-chloroethyl)amino-(2-hydroxyphenoxy)boranyl]oxyphenol can be compared with other similar compounds such as:
Bis(2-chloroethyl)amine hydrochloride: Known for its use in organic synthesis and as a precursor in the production of other chemicals.
2-Chloroethylamine hydrochloride: Used in the synthesis of pharmaceuticals and other organic compounds.
Mechlorethamine hydrochloride: An anticancer agent with a similar structure but different functional groups.
The uniqueness of this compound lies in its combination of boron and phenol groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
23068-75-9 |
|---|---|
Fórmula molecular |
C16H18BCl2NO4 |
Peso molecular |
370.0 g/mol |
Nombre IUPAC |
2-[bis(2-chloroethyl)amino-(2-hydroxyphenoxy)boranyl]oxyphenol |
InChI |
InChI=1S/C16H18BCl2NO4/c18-9-11-20(12-10-19)17(23-15-7-3-1-5-13(15)21)24-16-8-4-2-6-14(16)22/h1-8,21-22H,9-12H2 |
Clave InChI |
XLRYPVUBNYYCQK-UHFFFAOYSA-N |
SMILES canónico |
B(N(CCCl)CCCl)(OC1=CC=CC=C1O)OC2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


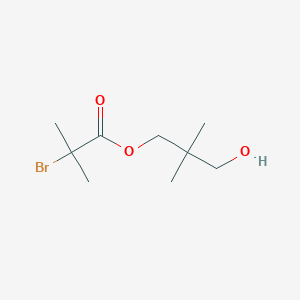
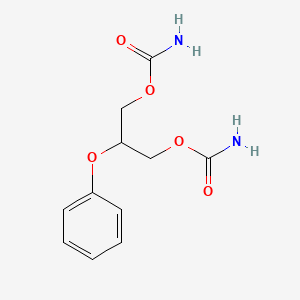
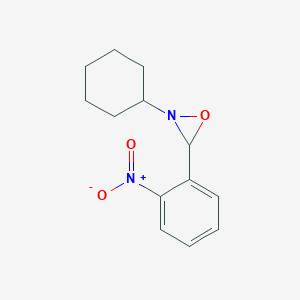

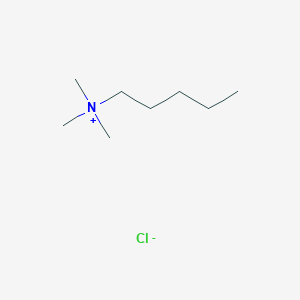
![Dimethyl benzene-1,4-dicarboxylate;[4-(hydroxymethyl)cyclohexyl]methanol](/img/structure/B14704757.png)



![N-[(Z)-3-phenylprop-2-enoyl]-N-[(E)-3-phenylprop-2-enoyl]benzamide](/img/structure/B14704796.png)

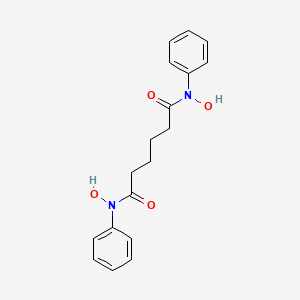
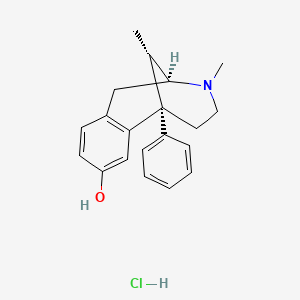
![4-[(E)-{[4-(Octyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14704812.png)
